Cas no 73602-61-6 (Triethylamine trihydrofluoride)

Triethylamine trihydrofluoride is a strong base used in organic synthesis. Its key advantages include high reactivity, low volatility, and stability under certain conditions. It serves as a catalyst or reactant in various reactions, offering efficient and controlled transformations of substrates. Its application can be tailored to specific reaction requirements.
Triethylamine trihydrofluoride structure
73602-61-6 structure
Product Name:Triethylamine trihydrofluoride
CAS No:73602-61-6
MF:C6H18F3N
MW:161.209032535553
MDL:MFCD00043294
CID:59497
PubChem ID:175505
Update Time:2026-04-29

Triethylamine trihydrofluoride Chemical and Physical Properties

Names and Identifiers

    • triethylammonium fluoride
    • Triethylamine trihydrofluoride
    • N,N-diethylethanamine,trihydrofluoride
    • Triethylamine Trihyd
    • TREAT-HF
    • Ethanamine,N,N-diethyl-, trihydrofluoride (9CI)
    • Triethylamine tris(hydrogen fluoride)
    • Triethylamine tris-hydrofluoride
    • TREAT HF
    • N,N-Diethylethanamine trihydrofluoride
    • hydrogen fluoride in triethylamine
    • W-109015
    • hf 37% in triethylamine
    • BCP16967
    • FT-0641474
    • triethylamine tris(hydrofluoride)
    • AKOS005063657
    • triethylaminetrihydrofluoride
    • MFCD00043294
    • EINECS 277-550-5
    • Triethylamine trihydrof luoride
    • T2022
    • F0001-1857
    • Triethylamine trihydrofluoride, 98%
    • IKGLACJFEHSFNN-UHFFFAOYSA-N
    • triethylamine trihydroflouride
    • trietylamine trihydrofluoride
    • triethylamine trishydrofluoride
    • EN300-97327
    • triethyl amine trihydrofluoride
    • J-802294
    • 73602-61-6
    • Ethanamine, N,N-diethyl-, trihydrofluoride
    • N,N-diethylethanamine;trihydrofluoride
    • Triethylamine-trihydrofluoride
    • triethylazanium;fluoride;dihydrofluoride
    • DTXSID2074372
    • Ethanamine, N,N-diethyl-, hydrofluoride (1:3)
    • Triethylamine trihydrofluoride,98%
    • DB-055781
    • Triethylamine tri(hydrogen fluoride); Triethylamine Trihydrofluoride; Triethylamine Tris(hydrogen fluoride);
    • MDL: MFCD00043294
    • Inchi: 1S/C6H15N.3FH/c1-4-7(5-2)6-3;;;/h4-6H2,1-3H3;3*1H
    • InChI Key: IKGLACJFEHSFNN-UHFFFAOYSA-N
    • SMILES: F.F.F.N(CC)(CC)CC
    • BRN: 5522945

Computed Properties

  • Exact Mass: 161.13900
  • Monoisotopic Mass: 161.139
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 25.7
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 3.2A^2

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 0.989 g/mL at 25 °C(lit.)
  • Melting Point: -29 - -27°C
  • Boiling Point: 70 °C/15 mmHg(lit.)
  • Flash Point: 87 ºC
  • Refractive Index: n20/D 1.3915(lit.)
  • PH: 3 (H2O, 20℃)(saturated aqueous solution)
  • Water Partition Coefficient: dissolution
  • PSA: 3.24000
  • LogP: 2.94620
  • Solubility: Completely soluble in water.
  • Vapor Pressure: No data available
  • Sensitiveness: Hygroscopic

Triethylamine trihydrofluoride Security Information

Triethylamine trihydrofluoride Customs Data

  • HS CODE:29211910
  • Customs Data:

    China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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Triethylamine trihydrofluoride Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:73602-61-6)氟化氢三乙胺
Order Number:LE2474586;LE1675
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:41
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Triethylamine trihydrofluoride Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Triethylamine trihydrofluoride

Triethylamine trihydrofluoride (CAS No. 73602-61-6): A Versatile Reagent in Modern Chemical Synthesis

Triethylamine trihydrofluoride, with the chemical formula C6H15F3N and CAS number 73602-61-6, is a fluorinated amine derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound serves as a crucial intermediate in the preparation of various fluorinated compounds, which are increasingly important in the development of novel drugs and materials. Its unique structure, featuring a trialkylamine core functionalized with three hydrofluoride groups, imparts distinct chemical properties that make it invaluable in synthetic chemistry.

The application of Triethylamine trihydrofluoride spans across multiple domains, including pharmaceutical synthesis, agrochemical production, and advanced material science. One of its most notable uses is as a fluorinating agent in the synthesis of perfluorinated compounds. These compounds are highly valued for their thermal stability, chemical inertness, and resistance to degradation, making them ideal for applications in high-performance materials such as coatings, adhesives, and electronic components.

In recent years, there has been a surge in research focusing on the development of new therapeutic agents with enhanced efficacy and reduced side effects. The incorporation of fluorine atoms into drug molecules has been shown to improve metabolic stability, binding affinity, and overall pharmacological activity. Triethylamine trihydrofluoride plays a pivotal role in this context by facilitating the introduction of fluorine into complex molecular frameworks. For instance, it has been employed in the synthesis of antiviral and anticancer agents where fluorinated moieties are critical for optimizing drug properties.

The synthesis of Triethylamine trihydrofluoride typically involves the reaction of triethylamine with hydrogen fluoride (HF) under controlled conditions. This process requires careful handling due to the corrosive and reactive nature of HF. However, advancements in synthetic methodologies have enabled more efficient and safer production methods, making it more accessible for industrial applications. Recent studies have explored catalytic approaches to enhance yield and purity while minimizing waste generation.

One of the most compelling aspects of Triethylamine trihydrofluoride is its ability to act as a ligand in transition metal-catalyzed reactions. Transition metal complexes are widely used in organic synthesis for their ability to facilitate complex transformations under mild conditions. The hydrofluoride groups in Triethylamine trihydrofluoride can coordinate with various metal centers, enhancing catalytic activity and selectivity. This property has been leveraged in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are fundamental to constructing complex organic molecules.

In the realm of pharmaceutical research, Triethylamine trihydrofluoride has been utilized in the development of next-generation antiviral drugs. The demand for effective treatments against emerging viral threats has spurred innovation in medicinal chemistry. Researchers have discovered that incorporating fluorine atoms into antiviral agents can enhance their resistance to enzymatic degradation and improve bioavailability. For example, fluorinated nucleoside analogs have shown promise in treating RNA viruses by inhibiting viral replication through structural mimicry.

The environmental impact of synthetic chemicals is another critical consideration in modern chemistry. The use of fluorochemicals has raised concerns due to their potential persistence in the environment. However, efforts are underway to develop greener alternatives that minimize environmental footprint while maintaining high performance. Innovations such as biodegradable fluorinated compounds and solvent-free reaction conditions are being explored to address these challenges. The role of Triethylamine trihydrofluoride in these developments is significant, as it provides a versatile tool for constructing environmentally friendly fluorinated products.

The future prospects of Triethylamine trihydrofluoride are promising, with ongoing research uncovering new applications and refining existing ones. As the demand for advanced materials and pharmaceuticals continues to grow, the importance of efficient fluorination methods will only increase. Collaborative efforts between academia and industry are essential to drive innovation and ensure that sustainable practices are adopted widely. The continued exploration of novel synthetic pathways will further enhance the utility of this compound in addressing global challenges.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:73602-61-6)氟化氢三乙胺
LE2474586;LE1675
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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